REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[Br:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=[O:11])=[C:8]([F:15])[CH:7]=1.[Cl:16][CH2:17][CH2:18]Cl>>[Br:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](=[O:11])[CH2:18][CH2:17][Cl:16])=[C:8]([F:15])[CH:7]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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153 g
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Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
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Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ethylene gas was bubbled through the dark suspension for 3 h until the acid chloride
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Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
was consumed
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 4M HCl (500 mL)
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Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography (PE/EA=30 to 10:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(CCCl)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |